molecular formula C8H12BrF3 B2999513 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane CAS No. 858121-96-7

1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane

Cat. No. B2999513
CAS RN: 858121-96-7
M. Wt: 245.083
InChI Key: OLFWEZJQUZTRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane, also known as BMTC, is a cyclic alkyl halide with a bromomethyl group and a trifluoromethyl group at the 1 and 4 positions, respectively. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has been studied extensively in recent years due to its potential applications in medicinal chemistry, organic synthesis, and catalysis.

Scientific Research Applications

Proximity Effects in Highly Substituted Cyclohexanes

Research by Hofmann et al. (2006) explores the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes. This study reveals how alkyl groups influence the reactivity of highly substituted cyclohexanes, offering insights into the chemical behavior of similar compounds like 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane.

Synthesis and Structural Analysis

  • Frey (1992) investigates the synthesis of 1,2,3-Tris(arylmethylene)cyclohexanes and their conversion to 1,2,3-tris(arylmethyl)benzenes, highlighting synthetic pathways relevant to similar compounds.
  • Neverov and Brown (1998) study the reaction kinetics involving brominated cyclohexane derivatives, providing insights into reaction mechanisms for compounds like 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane.
  • The work by Arsenault et al. (2008) on the thermal stability and structural characterization of brominated flame retardants offers an understanding of the stability and isomeric forms of similar brominated cyclohexanes.

Chemical Intermediates and Reactions

  • Ramaiah et al. (2003) demonstrate the use of bromotrifluoromethane in the synthesis of 1-trifluoromethyl-1-cyclohexanol, indicative of the potential applications of 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane in creating similar compounds.
  • Boudjouk et al. (1985) explore the reaction of magnesium with cis-1,3,5-tris(bromomethyl)cyclohexane, yielding insights into Grignard reagent formation from similar brominated cyclohexanes.

Additional Insights

  • Olah et al. (1967) provide insights into the structure and reactivity of cyclohexane derivatives, relevant to understanding the behavior of 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane.
  • Fujioka et al. (2006) discuss the intramolecular bromo-amination of cyclohexane derivatives, which can be applicable to the chemistry of 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane.

properties

IUPAC Name

1-(bromomethyl)-4-(trifluoromethyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFWEZJQUZTRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane

CAS RN

858121-96-7
Record name 1-(bromomethyl)-4-(trifluoromethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.